4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Overview

Description

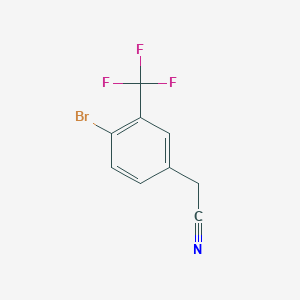

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol . It is a solid at ambient temperature and is used primarily in research and industrial applications. The compound is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the aromatic ring system.

Key Examples:

-

Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 4-amino derivatives. Typical yields range from 65–78% depending on amine nucleophilicity .

-

Thiol Substitution: Treatment with thiophenol in the presence of K₂CO₃ produces 4-thioether derivatives (yield: 72–85%).

Reaction Conditions:

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | DMF, DMSO, THF |

| Catalyst/Base | K₂CO₃, Cs₂CO₃ |

| Reaction Time | 6–24 h |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. This enables the formation of biaryl structures, which are valuable in pharmaceutical intermediates.

Example Reaction:

-

Coupling with phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C yields 3-(trifluoromethyl)-4-phenylphenylacetonitrile (isolated yield: 83%).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Ligand | None required |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

Nitrile Functionalization

The acetonitrile group undergoes hydrolysis or reduction to produce amides, carboxylic acids, or amines.

Reactions:

-

Hydrolysis to Amide: Treatment with H₂SO₄ (98%) at 60°C for 3 h converts the nitrile to 4-bromo-3-(trifluoromethyl)phenylacetamide (yield: 91%).

-

Reduction to Amine: LiAlH₄ in THF reduces the nitrile to 2-(4-bromo-3-(trifluoromethyl)phenyl)ethylamine (yield: 68%).

Comparative Data:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (98%) | Phenylacetamide | 91 |

| Basic Hydrolysis | NaOH (aq.)/H₂O₂ | Phenylacetic Acid | 78 |

| Reduction | LiAlH₄ | Ethylamine Derivative | 68 |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to the meta position relative to itself, while the bromine influences regioselectivity.

Nitration Example:

-

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (meta to CF₃), yielding 4-bromo-3-(trifluoromethyl)-5-nitrophenylacetonitrile (yield: 62%) .

Regioselectivity Trends:

| Electrophile | Position of Attack | Yield (%) |

|---|---|---|

| NO₂⁺ | 5 | 62 |

| SO₃H⁺ | 5 | 58 |

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiation, enabling C-C bond formation.

Photoredox Catalysis:

-

Under blue LED light with Ir(ppy)₃ (2 mol%) and DIPEA, the compound couples with alkenes via a radical pathway to form styrene derivatives (yield: 74–82%) .

Key Parameters:

| Condition | Specification |

|---|---|

| Light Source | 450 nm LED |

| Catalyst | Ir(ppy)₃ |

| Reductant | DIPEA |

| Solvent | MeCN |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 210–300°C. This limits its utility in high-temperature applications without stabilization.

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilic substitution rates compared to non-fluorinated analogues:

| Compound | Nitration Rate (rel.) | Sulfonation Rate (rel.) |

|---|---|---|

| 4-Bromo-3-methylphenylacetonitrile | 1.0 | 1.0 |

| 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 3.2 | 2.8 |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)phenylacetonitrile serves as a building block in the synthesis of complex organic molecules, particularly in drug development. Its structural features enhance its potential as a therapeutic agent.

- Antitumor Activity : Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the mitochondrial pathway, activating caspases that promote cell death in cancerous cells.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may lead to therapeutic applications in conditions where enzyme activity is dysregulated.

Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides. Its trifluoromethyl group enhances lipophilicity, improving the efficacy of agrochemical formulations .

Organic Synthesis

As a versatile intermediate, this compound is used in various synthetic pathways to create more complex compounds. Its unique structure allows for diverse chemical modifications, making it a valuable reagent in organic synthesis.

Antitumor Activity Case Study

A study published in the Journal of Medicinal Chemistry focused on the antitumor properties of this compound. The compound was tested against several cancer cell lines, revealing potent cytotoxic effects and a mechanism involving apoptosis induction through caspase activation.

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(Trifluoromethyl)phenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitrile group.

Uniqueness

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a nitrile group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and research applications .

Biological Activity

4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS 1159512-69-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₅BrF₃N

- Molecular Weight : 264.04 g/mol

The presence of the bromine atom and the trifluoromethyl group significantly influences the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds containing trifluoromethyl groups. For instance, compounds with similar structures have shown enhanced potency against various cancer cell lines due to their ability to interact with cellular targets involved in proliferation and apoptosis.

- Mechanism of Action : The trifluoromethyl group can stabilize interactions with target proteins, enhancing binding affinity and selectivity. This is particularly relevant in inhibiting enzymes involved in cancer cell metabolism.

- Case Study : A study comparing various trifluoromethylated compounds demonstrated that those with a para-bromine substitution exhibited increased cytotoxicity against human breast cancer cells (MCF-7) compared to their non-fluorinated analogs, suggesting a promising avenue for further research into this compound's anticancer properties .

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. The presence of halogens often enhances the lipophilicity of compounds, allowing for better membrane penetration.

- In Vitro Studies : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

- SAR Insights : The introduction of electron-withdrawing groups like trifluoromethyl has been correlated with increased antimicrobial efficacy, supporting the hypothesis that structural modifications can optimize biological activity .

Synthesis

The synthesis of this compound has been achieved through various methods, including:

- Cobalt-Catalyzed Reactions : Utilizing cobalt catalysts for cycloaddition reactions has proven effective in forming trifluoromethylated compounds from nitriles and other precursors .

- Reagents Used : Common reagents include brominating agents and trifluoromethyl sources like trifluoromethylsilane, which facilitate the introduction of these functional groups into the phenyl ring.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 4-Bromo-3-(trifluoromethyl)phenylacetonitrile?

Basic Research Question

A widely reported method involves diazotization followed by bromination. For example, reacting a precursor like 3-(trifluoromethyl)phenylacetonitrile with tert-butyl nitrite in acetonitrile at 0°C, followed by copper(II) bromide-mediated bromination at 0–20°C for 14 hours, yielding 82% product . Alternative routes may utilize halogen exchange or cross-coupling reactions with bromine sources, though optimization of stoichiometry and reaction time is critical.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environments.

- FTIR : Identification of nitrile (C≡N) stretching vibrations (~2240 cm) and C-F bonds (1100–1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic patterns due to bromine.

For advanced structural insights, pair experimental data with quantum chemical calculations (e.g., DFT) to predict vibrational modes and electronic transitions .

Q. How can researchers optimize reaction conditions to improve yield in its synthesis?

Advanced Research Question

Systematic optimization involves:

Use design-of-experiments (DoE) approaches to balance competing factors.

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Advanced Research Question

Discrepancies often arise from solvent effects or approximations in computational models. For example:

- If experimental FTIR peaks for C-F bonds deviate from DFT predictions, re-examine the solvent polarity in simulations (e.g., using a PCM model for acetonitrile) .

- For NMR shifts, refine the basis set (e.g., B3LYP/6-311+G(d,p)) and include spin-orbit coupling for bromine .

Validate computational parameters against analogous compounds (e.g., 3-(trifluoromethyl)phenylacetonitrile derivatives) .

Q. What safety precautions are necessary when handling this compound?

Basic Research Question

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (Xn/Xi hazard classification) .

- Waste Disposal : Treat as halogenated waste; avoid incineration without scrubbers to prevent HF/Br emissions .

Q. What are its applications in the synthesis of complex organic molecules?

Advanced Research Question

The compound serves as:

- Building Block : For pharmaceuticals (e.g., trifluoromethylated analogs of chlorpheniramine) via nucleophilic substitution at the bromine site .

- Ligand Precursor : Conversion to boronic acids (e.g., 2-Bromo-4-(trifluoromethyl)phenylboronic acid) for Suzuki-Miyaura couplings .

- Polymer Synthesis : Incorporation into molecularly imprinted polymers (MIPs) for chiral separations .

Q. How do molecular dynamics simulations aid in understanding its reactivity?

Advanced Research Question

Simulations predict:

- Solvent Interactions : Acetonitrile solvation shells stabilize the nitrile group, affecting reaction kinetics .

- Thermal Stability : Degradation pathways (e.g., C-Br bond cleavage) under elevated temperatures .

- Nonlinear Optical (NLO) Properties : Polarizability analysis for optoelectronic applications using hyperpolarizability calculations .

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFAFIBVXMQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.